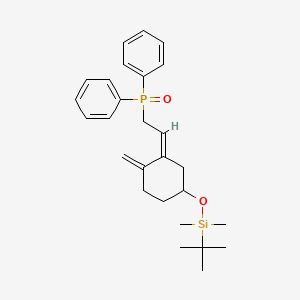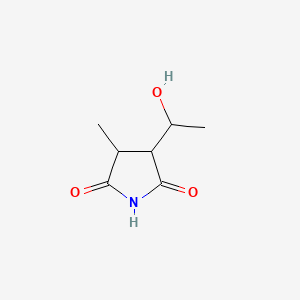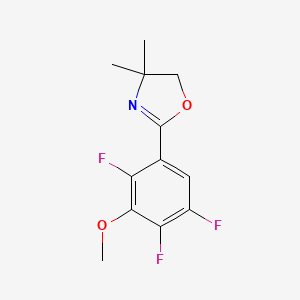
2-(2,4,5-Trifluoro-3-methoxyphenyl)-4,5-dihydro-4,4-dimethyloxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4,5-Trifluoro-3-methoxyphenyl)-4,5-dihydro-4,4-dimethyloxazole is a synthetic organic compound characterized by the presence of trifluoromethoxy and oxazole groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,5-Trifluoro-3-methoxyphenyl)-4,5-dihydro-4,4-dimethyloxazole typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
-
Preparation of 2,4,5-Trifluoro-3-methoxybenzoyl chloride
Step 1: React methylamine with tetrachlorophthalic anhydride to obtain N-methyl tetrachlorophthalimide.
Step 2: React N-methyl tetrachlorophthalimide with an alkali metal fluoride to obtain N-methyl tetrafluorophthalimide.
Step 3: Perform a mixed reaction of N-methyl tetrafluorophthalimide with sodium hydroxide to obtain 2,4,5-trifluoro-3-hydroxy sodium phthalate, followed by decarboxylation and acidification to obtain 2,4,5-trifluoro-3-hydroxybenzoic acid.
Step 4: React 2,4,5-trifluoro-3-hydroxybenzoic acid with dimethyl sulfate to obtain 2,4,5-trifluoro-3-methoxybenzoic acid sodium, followed by acidification to obtain 2,4,5-trifluoro-3-methoxybenzoic acid.
-
Formation of this compound
- The obtained 2,4,5-trifluoro-3-methoxybenzoyl chloride is then reacted with appropriate reagents under controlled conditions to form the target compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of industrial-grade reagents, optimized reaction conditions, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,4,5-Trifluoro-3-methoxyphenyl)-4,5-dihydro-4,4-dimethyloxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The trifluoromethoxy and oxazole groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
2-(2,4,5-Trifluoro-3-methoxyphenyl)-4,5-dihydro-4,4-dimethyloxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Wirkmechanismus
The mechanism of action of 2-(2,4,5-Trifluoro-3-methoxyphenyl)-4,5-dihydro-4,4-dimethyloxazole involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The oxazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to biological targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,5-Trifluoro-3-methoxybenzoyl chloride: A precursor in the synthesis of the target compound.
2,4,5-Trifluorobenzoic acid: Another trifluoromethoxy-containing compound with different applications.
(E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-1,2,3-triazole: A compound with a similar methoxyphenyl group but different overall structure and applications.
Uniqueness
2-(2,4,5-Trifluoro-3-methoxyphenyl)-4,5-dihydro-4,4-dimethyloxazole is unique due to the combination of trifluoromethoxy and oxazole groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
865246-09-9 |
|---|---|
Molekularformel |
C12H12F3NO2 |
Molekulargewicht |
259.22 g/mol |
IUPAC-Name |
4,4-dimethyl-2-(2,4,5-trifluoro-3-methoxyphenyl)-5H-1,3-oxazole |
InChI |
InChI=1S/C12H12F3NO2/c1-12(2)5-18-11(16-12)6-4-7(13)9(15)10(17-3)8(6)14/h4H,5H2,1-3H3 |
InChI-Schlüssel |
JAAFPDWKUQBJFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(COC(=N1)C2=CC(=C(C(=C2F)OC)F)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


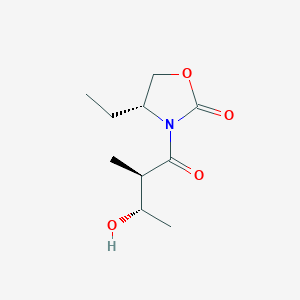
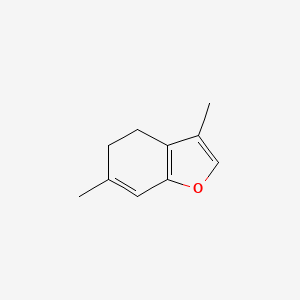
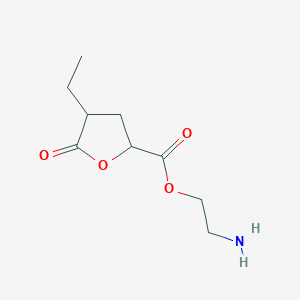
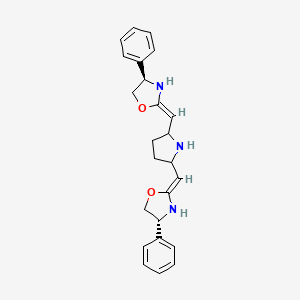
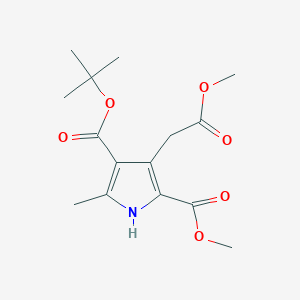
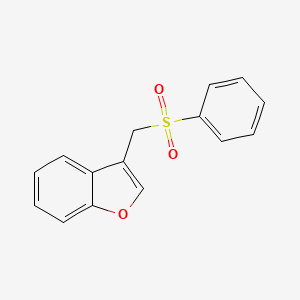
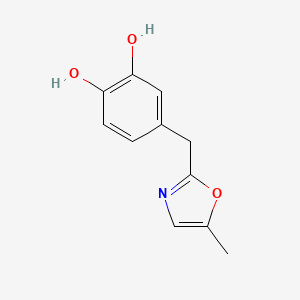
![N,N-Dimethyl-2-{[1-(2-methylphenyl)isoquinolin-3-yl]oxy}ethan-1-amine](/img/structure/B12885871.png)

![1,4,6,9-Tetramethyldibenzo[b,d]furan](/img/structure/B12885890.png)
